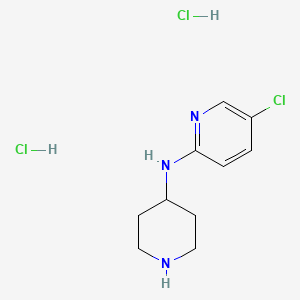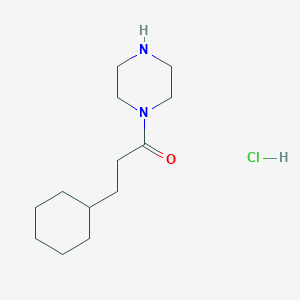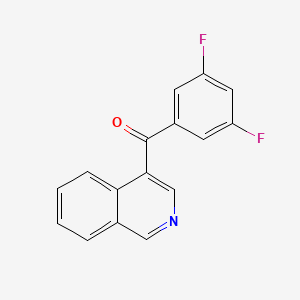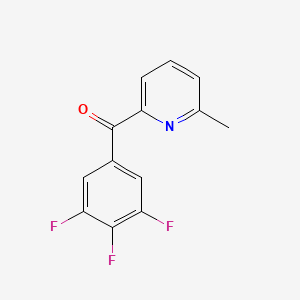![molecular formula C11H7F3N2O3S B1452908 2-{[4-(Trifluormethoxy)phenyl]amino}-1,3-thiazol-4-carbonsäure CAS No. 855531-22-5](/img/structure/B1452908.png)
2-{[4-(Trifluormethoxy)phenyl]amino}-1,3-thiazol-4-carbonsäure
Übersicht
Beschreibung
The compound “2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, which is often used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 4-(trifluoromethoxy)aniline and 1,4-di(2′-thienyl)-1,4-butadione was stirred under reflux conditions for 36 hours . Afterward, the solvent was removed, and the crude product was purified using column chromatography . Another synthesis involved the use of 2-aminothiazole-4-carboxylate Schiff bases .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the structures of similar compounds. For instance, the compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains a carboxylic acid group and a trifluoromethoxy group attached to a phenyl ring .Wissenschaftliche Forschungsanwendungen
Elektrochrome Geräte
Anwendung: Die Trifluormethoxyphenylgruppe innerhalb der Verbindung wird bei der Entwicklung elektrochromer Polymere verwendet. Diese Polymere können ihre Farbe beim Anlegen einer elektrischen Spannung ändern, wodurch sie sich für den Einsatz in intelligenten Fenstern, automatisch abblendenden Spiegeln und Energiespeichern eignen .
Experimentelle Vorgehensweise: Polymere, die die Trifluormethoxyphenylgruppe enthalten, werden elektrochemisch synthetisiert. Ihr elektrochromes Verhalten wird dann durch Messung des optischen Kontrasts und der Effizienz der Farbänderung charakterisiert.
Ergebnisse: Die Einführung der Trifluormethoxyeinheit senkt die HOMO- und LUMO-Energieniveaus, wodurch eine signifikante Farbänderung möglich wird. Filme aus diesen Polymeren weisen einen hohen optischen Kontrast und eine hohe Effizienz auf, was ihr Potenzial für Hochleistungs-elektrochrome Geräte belegt .
Antimikrobielle Mittel
Anwendung: Thiazol-Derivate, einschließlich derer mit dem 4-(Trifluormethoxy)phenyl-Rest, wurden als antimikrobielle Mittel nachgewiesen. Sie werden für die Entwicklung neuer antimikrobieller Medikamente mit geringeren Nebenwirkungen erforscht .
Experimentelle Vorgehensweise: Synthese verschiedener Thiazol-Derivate, gefolgt von In-vitro-Screening gegen verschiedene Bakterienstämme, um ihre antibakterielle Aktivität zu beurteilen.
Ergebnisse: Verbindungen mit der Thiazolstruktur zeigten eine vorläufige antibakterielle Aktivität in vitro gegen Krankheitserreger wie Staphylococcus aureus und E. coli, was ihr Potenzial als antimikrobielle Mittel nahelegt .
Zwischenprodukte der organischen Synthese
Anwendung: Die Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere in der pharmazeutischen und agrochemischen Industrie. Ihre reaktiven Stellen werden für den Aufbau komplexer molekularer Strukturen genutzt.
Experimentelle Vorgehensweise: Einsatz der Verbindung in mehrstufigen Synthesewegen zum Aufbau von Zielmolekülen mit gewünschten biologischen Aktivitäten.
Ergebnisse: Die einzigartige Struktur der Verbindung ermöglicht die Synthese komplexer Moleküle, was ihren Wert als vielseitiges Zwischenprodukt in der organischen Synthese unterstreicht.
Anti-mikrobielle Mittel
Anwendung: Der 1,3-Thiazol-Kern ist integraler Bestandteil der Gestaltung von Verbindungen mit antimikrobiellen Eigenschaften. Er wird bei der Entwicklung von Medikamenten eingesetzt, die auf die bakterielle DNA-Gyrase B abzielen, ein entscheidendes Enzym für die bakterielle DNA-Replikation .
Experimentelle Vorgehensweise: Design und Synthese von Thiazol-Derivaten, gefolgt von Docking-Studien, um ihre Bindungsaffinität zur bakteriellen DNA-Gyrase B zu bewerten.
Ergebnisse: Die Docking-Studien zeigen eine starke Bindungsaffinität, was darauf schließen lässt, dass Thiazol-Derivate wirksame Inhibitoren der bakteriellen DNA-Gyrase B sein könnten, was einen Weg für neue antimikrobielle Medikamente eröffnet .
Antitumor- und Zytotoxische Mittel
Anwendung: Thiazol-Derivate werden auf ihre Antitumor- und Zytotoxizität untersucht. Sie sind potenzielle Kandidaten für die Krebstherapie, da sie das Tumorwachstum hemmen und den Zelltod induzieren können .
Experimentelle Vorgehensweise: Synthese von Thiazol-Derivaten, gefolgt von In-vitro- und In-vivo-Studien, um ihre Antitumor- und Zytotoxizität zu bewerten.
Ergebnisse: Einige Thiazol-Derivate zeigten eine signifikante Antitumor- und Zytotoxizität, was ihr Potenzial als Krebstherapeutika unterstreicht .
Elektrochemische Polymerisation
Anwendung: Die Verbindung wird im elektrochemischen Polymerisationsprozess eingesetzt, um Polymere mit spezifischen elektrochromen Eigenschaften zu erzeugen. Diese Polymere eignen sich für Anwendungen, die reversible Farbänderungen erfordern .
Experimentelle Vorgehensweise: Elektrochemische Polymerisation der Verbindung zur Bildung von Polymeren, gefolgt von der Charakterisierung ihrer elektrochromen Eigenschaften.
Ergebnisse: Die resultierenden Polymere zeigen mehrfarbige elektrochrome Verhaltensweisen, die für die Entwicklung fortschrittlicher elektrochromer Geräte unerlässlich sind .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-6(2-4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBUCYMUOHPRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174684 | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855531-22-5 | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855531-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)

![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)






